4-TERT-BUTYL-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE
Description
4-TERT-BUTYL-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a tert-butyl group and a pyrazole ring
Properties
IUPAC Name |
4-tert-butyl-N-[1-[(4-chlorophenyl)methyl]pyrazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O2S/c1-20(2,3)16-6-10-18(11-7-16)27(25,26)23-19-12-13-24(22-19)14-15-4-8-17(21)9-5-15/h4-13H,14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPAFMCPSULNLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=NN(C=C2)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-TERT-BUTYL-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution with 4-Chlorobenzyl Group: The pyrazole ring is then reacted with 4-chlorobenzyl chloride in the presence of a base to form the 4-chlorophenylmethyl-pyrazole derivative.
Sulfonamide Formation: The final step involves the reaction of the pyrazole derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base to form the target compound.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.
Reduction: Reduction reactions can occur at the sulfonamide group.
Substitution: The benzene ring and pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-TERT-BUTYL-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Biological Research: It is investigated for its interactions with biological targets and potential therapeutic effects.
Industrial Applications: The compound may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-TERT-BUTYL-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
- 4-TERT-BUTYL-N-{1-[(4-FLUOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE
- 4-TERT-BUTYL-N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE
Comparison:
- Structural Differences: The primary difference lies in the substituent on the phenyl ring (chlorine, fluorine, methoxy, etc.).
- Biological Activity: These structural differences can lead to variations in biological activity and potency.
- Chemical Properties: The presence of different substituents can affect the compound’s solubility, stability, and reactivity.
This detailed article provides a comprehensive overview of 4-TERT-BUTYL-N-{1-[(4-CHLOROPHENYL)METHYL]-1H-PYRAZOL-3-YL}BENZENE-1-SULFONAMIDE, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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